

In-depth Technical Guide: Toxicological Data for 4-(4-Bromophenoxy)benzoic Acid

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Compound of Interest

Compound Name: 4-(4-Bromophenoxy)benzoic acid

Cat. No.: B1275807

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Disclaimer: Publicly available toxicological data specifically for **4-(4-Bromophenoxy)benzoic acid** (CAS No. 21120-68-3) is limited. This guide provides a comprehensive overview based on the available information for the parent compound, benzoic acid, and its derivatives as a surrogate to infer potential toxicological properties. The data presented herein should be interpreted with caution and is intended for research and informational purposes only. All data pertaining to benzoic acid and its other derivatives are explicitly noted.

Executive Summary

4-(4-Bromophenoxy)benzoic acid is an aromatic carboxylic acid with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Due to the scarcity of specific toxicological studies on this compound, this document leverages data from structurally related compounds, primarily benzoic acid, to provide a potential toxicological profile. Benzoic acid and its salts are generally considered to have low acute toxicity.^[2] However, they can cause skin and eye irritation, and some studies suggest a potential for genotoxicity at high concentrations in vitro.^{[2][3]} The primary toxicological concerns for benzoic acid derivatives often revolve around local irritation and potential systemic effects following high-dose or prolonged exposure.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	4-(4-Bromophenoxy)benzoic acid	-
CAS Number	21120-68-3	-
Molecular Formula	C13H9BrO3	-
Molecular Weight	293.11 g/mol	-
Appearance	Solid	Sigma-Aldrich
Melting Point	187-190 °C	Sigma-Aldrich

Toxicological Data Summary

The following tables summarize the available toxicological data for benzoic acid and its derivatives, which may serve as a reference for **4-(4-Bromophenoxy)benzoic acid**.

Table 1: Acute Toxicity of Benzoic Acid

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	1700 mg/kg	[4]
LD50	Mouse	Oral	1940 mg/kg	[4]
LD50	Dog	Oral	2000 mg/kg	[4]
LD50	Rabbit	Dermal	>10000 mg/kg	[4]

Table 2: Genotoxicity of Benzoic Acid in vitro

Assay	Test System	Concentration	Result	Reference
Chromosomal Aberration	Human Lymphocytes	200 and 500 µg/mL	Significant increase	[3]
Sister Chromatid Exchange	Human Lymphocytes	50, 100, 200, and 500 µg/mL	Significant increase	[3]
Micronucleus Test	Human Lymphocytes	200 and 500 µg/mL	Significant increase	[3]
Ames Test	Salmonella typhimurium	Various strains	Negative	[3]

Table 3: Other Toxicological Endpoints of Benzoic Acid and its Derivatives

Endpoint	Species	Observation	Reference
Skin Irritation	Human	Can cause mild irritation.	[5]
Eye Irritation	Rabbit	Can cause serious eye irritation.	[6]
Carcinogenicity	Not specified	Not classifiable as to its carcinogenicity to humans (Group D).	[2]
Reproductive Toxicity	Rat	No adverse effects on fertility or lactation observed in a four-generation study with benzoic acid in the diet.	[7]

Experimental Protocols

Detailed experimental protocols for **4-(4-Bromophenoxy)benzoic acid** are not available. The following are generalized methodologies for key toxicological assays based on OECD

guidelines, which would be relevant for assessing the safety of this compound.

Acute Oral Toxicity (OECD 423)

- **Test Animals:** Typically, adult female rats are used.
- **Dosage:** A single oral dose is administered. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
- **Procedure:** Animals are fasted prior to dosing. After administration of the substance, animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.
- **Endpoint:** The LD50 is estimated based on the number of animal deaths.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

- **Test System:** A reconstructed human epidermis model is used.
- **Procedure:** The test chemical is applied topically to the skin tissue surface. Tissues are then incubated for a defined period.
- **Endpoint:** Cell viability is measured, typically by the MTT assay. A reduction in cell viability below a certain threshold indicates an irritant potential.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

- **Test System:** Cultured mammalian cells, such as human lymphocytes or Chinese hamster ovary (CHO) cells.
- **Procedure:** Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix). Cells are harvested at a suitable time after exposure, and chromosomes are prepared for microscopic examination.
- **Endpoint:** The frequency of structural and numerical chromosomal aberrations is determined.

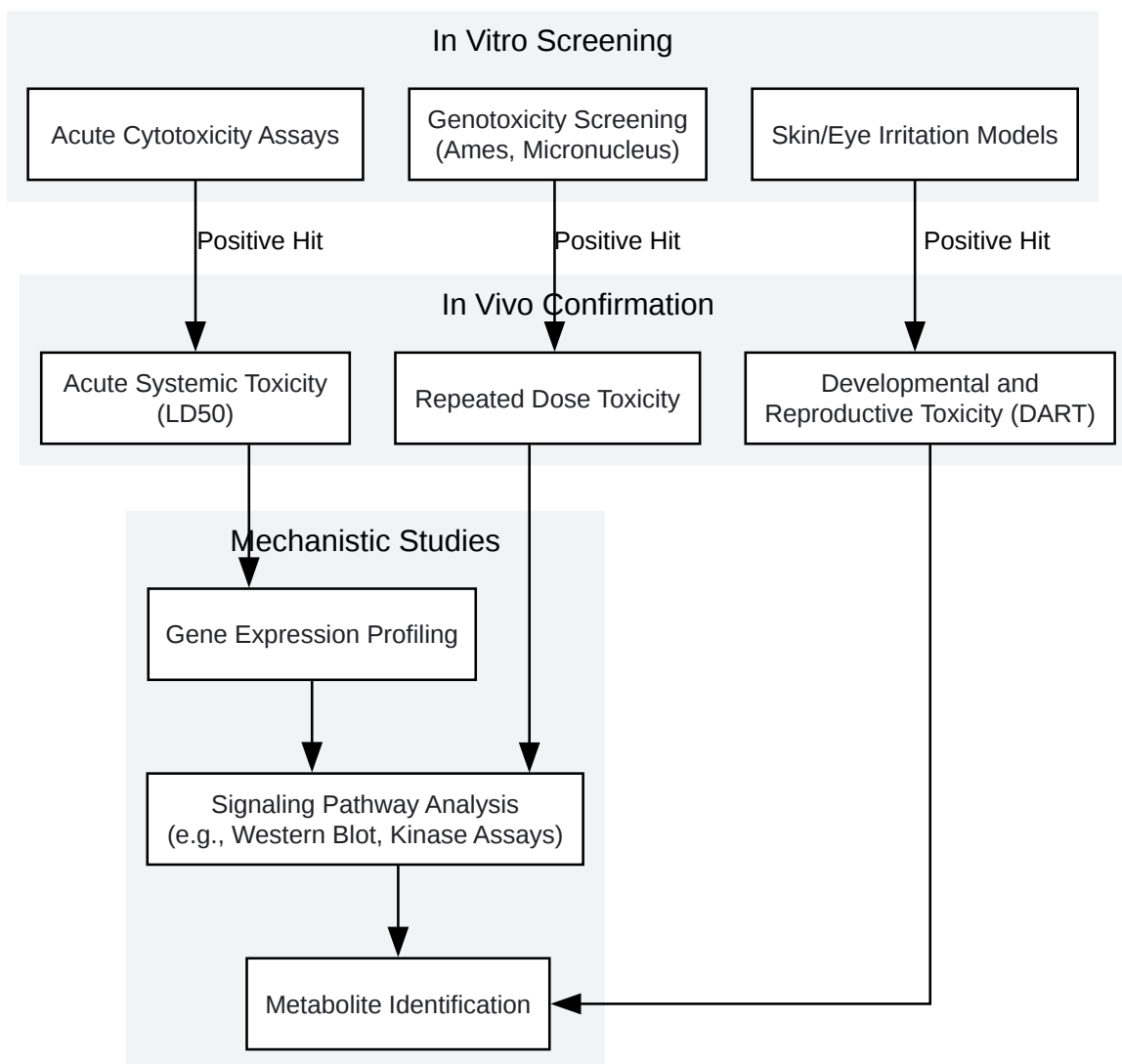
Potential Signaling Pathways

Specific signaling pathways affected by **4-(4-Bromophenoxy)benzoic acid** have not been elucidated. However, studies on benzoic acid and its derivatives suggest potential interactions with cellular pathways related to stress response and metabolism. For instance, benzoic acid has been shown to inhibit macroautophagy in yeast, a key cellular recycling pathway.^{[8][9]} Some benzoic acid derivatives have also been investigated for their effects on histone deacetylases (HDACs), which play a crucial role in gene expression.^[10]

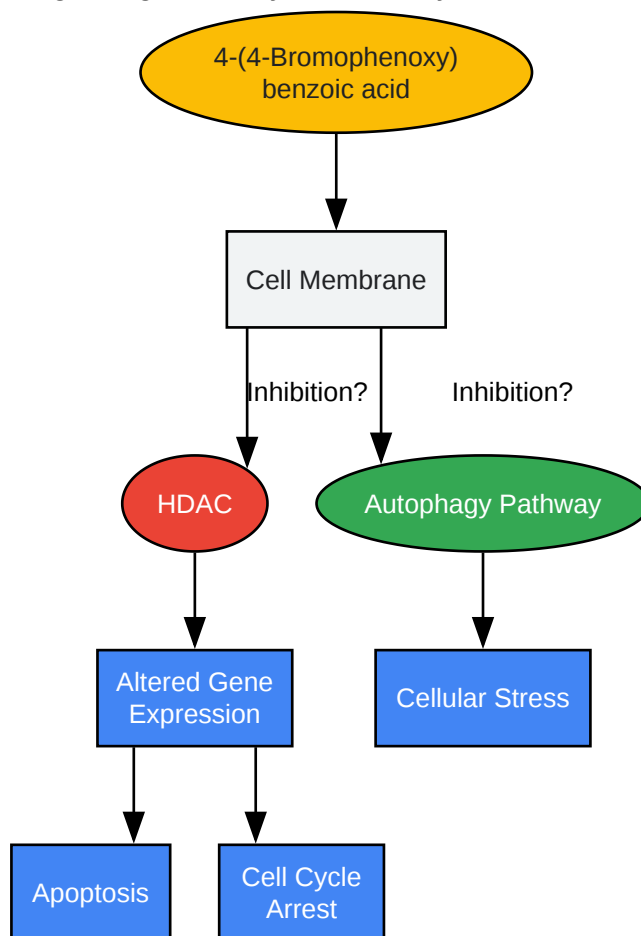
Conceptual Diagram of Potential Cellular Effects

The following diagram illustrates a hypothetical workflow for investigating the toxicological effects of a novel benzoic acid derivative like **4-(4-Bromophenoxy)benzoic acid**, from initial screening to potential mechanism of action studies.

Conceptual Workflow for Toxicological Investigation



Hypothetical Signaling Pathway Affected by a Benzoic Acid Derivative



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